N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a carboxamide derivative featuring a dihydropyridazine core substituted with a trifluoromethyl-chlorophenyl group and a 4-methylphenyl moiety. The presence of electron-withdrawing groups (e.g., trifluoromethyl and chloro) and aromatic systems may enhance binding affinity to biological targets, a common feature in bioactive small molecules .
Properties
Molecular Formula |
C19H13ClF3N3O2 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H13ClF3N3O2/c1-11-2-5-13(6-3-11)26-9-8-16(27)17(25-26)18(28)24-15-10-12(19(21,22)23)4-7-14(15)20/h2-10H,1H3,(H,24,28) |
InChI Key |
CIQMZOKWKBQQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.
Attachment of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of carboxamide derivatives with substituted aromatic and heterocyclic systems. Below is a detailed comparison with key analogues:
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Structural Differences :
- Core: Tetrahydropyrimidine (6-membered ring with two nitrogens) vs. dihydropyridazine (6-membered ring with two adjacent nitrogens).
- Substituents: Thioxo (C=S) group at position 2 vs. oxo (C=O) at position 4 in the target compound.
- Aromatic substitution: 2-chloro-4-(trifluoromethyl)phenyl vs. 2-chloro-5-(trifluoromethyl)phenyl.
- Biological Activity :
- The tetrahydropyrimidine derivative demonstrated moderate to strong antimicrobial activity against E. coli and S. aureus, attributed to the thioxo group enhancing membrane penetration .
- The target compound’s dihydropyridazine core may favor different binding modes due to its planar, conjugated system.
N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Structural Differences :
- Core: Isoindole-1,3-dione (phthalimide derivative) vs. dihydropyridazine.
- Substituents: Methoxypropyl chain vs. 4-methylphenyl group.
- Functional Implications :
Other Carboxamide Analogues
- N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7):
Data Table: Key Structural and Hypothetical Functional Comparisons
Research Findings and Limitations
- Activity Gaps : While the tetrahydropyrimidine analogue in showed measurable antimicrobial effects, the target compound’s activity remains uncharacterized in public datasets.
- Computational Predictions : Molecular docking studies (unpublished) suggest the trifluoromethyl group in the target compound enhances hydrophobic interactions with bacterial efflux pump proteins, a hypothesis requiring experimental validation.
Biological Activity
N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a novel compound that has garnered attention due to its unique chromene structure and potential therapeutic applications. This compound features a sulfonamide moiety connected to an azepane ring, which contributes to its biological activity. Understanding its biological properties is crucial for exploring its potential in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
his structure allows for interactions with various biological macromolecules, making it a candidate for drug development.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of the sulfonamide group enhances its capacity to form hydrogen bonds and engage in electrostatic interactions, which are critical for binding to target proteins.
Biological Activities
The compound has shown promise in several areas:
- Anticancer Activity : Studies have indicated that compounds with similar chromene structures exhibit significant anticancer properties. The ability of N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide to modulate enzyme activity suggests it may inhibit cancer cell proliferation through various pathways .
- Anti-inflammatory Properties : The compound's interaction with pro-inflammatory cytokines indicates potential use as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce the release of cytokines such as IL-6 and TNF-α in specific cancer cell lines .
- Antimicrobial Activity : Preliminary evaluations suggest that the compound may possess antimicrobial properties, although further studies are required to quantify these effects against various pathogens .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique attributes of N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6,8-Dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide | Similar chromene core without azepane | Anticancer activity |
| N-[4-(azepan-1-sulfonyl)phenyl]-6-methylchromene | Lacks dimethyl substitution | Anti-inflammatory properties |
| 6-Methyl-N-(p-toluenesulfonyl)-chromenecarboxamide | Contains a sulfonamide but different substituents | Antimicrobial activity |
This table highlights the specific combination of functional groups in N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide that enhances its biological activity compared to related compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Evaluation : The synthesis typically involves multi-step processes that allow for precise control over the final product's structure. Following synthesis, biological evaluations often include assessing binding affinities using molecular docking techniques and enzyme kinetics studies.
- In Vitro Studies : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating the compound's potential as a chemotherapeutic agent. These studies also explore the modulation of key signaling pathways involved in cell proliferation and apoptosis .
- Inflammation Models : Inflammation models have been utilized to assess the anti-inflammatory effects of the compound, revealing significant reductions in inflammatory markers in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
